REACTION_CXSMILES
|
Cl[C:2]1([O:11][CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]1[C:4]([NH2:6])=O.CO.[ClH:15]>C1COCC1.C1COCC1.CO>[Cl:15][C:8]1[CH:9]=[CH:10][C:2]([O:11][CH3:12])=[C:3]([CH:7]=1)[CH2:4][NH2:6] |f:4.5|
|
Name
|
2-chloro-2-methoxy-benzamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=O)N)C=CC=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
THF MeOH
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 10 min. of stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 65° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oily product
|
Type
|
CUSTOM
|
Details
|
After 10 min. the mixture was partitioned between water (10 mL) and CH2Cl2 (20 mL)
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2 (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CN)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |